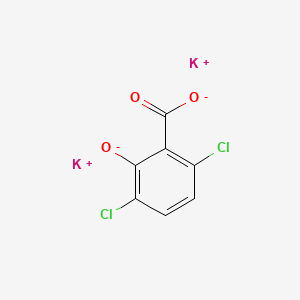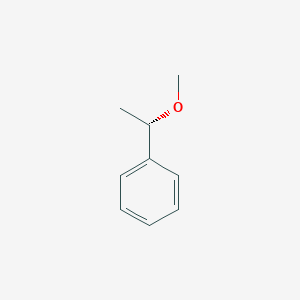
(S)-(1-Methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(1-Methoxyethyl)benzene, also known as (S)-1-Phenylethanol methyl ether, is an organic compound with the molecular formula C9H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a benzene ring substituted with a methoxyethyl group, making it an important intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-(1-Methoxyethyl)benzene can be synthesized through several methods:
Reduction of (S)-1-Phenylethanol: One common method involves the reduction of (S)-1-Phenylethanol using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of (S)-1-Phenylethanol in the presence of a methanol solvent. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(1-Methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-1-Phenylacetaldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of this compound can yield (S)-1-Phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: (S)-1-Phenylacetaldehyde
Reduction: (S)-1-Phenylethanol
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(S)-(1-Methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: It serves as a chiral building block in the synthesis of biologically active compounds.
Medicine: The compound is used in the development of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-(1-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Receptor Binding: In medicinal chemistry, it may interact with specific receptors, influencing biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(1-Methoxyethyl)benzene: The enantiomer of (S)-(1-Methoxyethyl)benzene, differing in its spatial configuration.
(S)-1-Phenylethanol: The alcohol counterpart, which can be converted to this compound.
Methylbenzene (Toluene): A simpler aromatic compound with a methyl group instead of a methoxyethyl group.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with enzymes and receptors also distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
[(1S)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 |
Clave InChI |
PLKSMSKTENNPEJ-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)OC |
SMILES canónico |
CC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



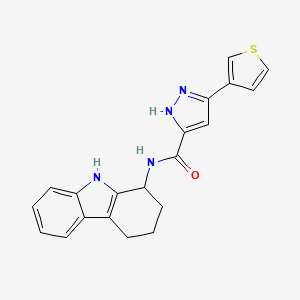
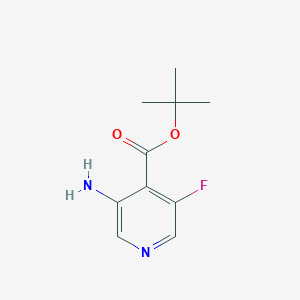
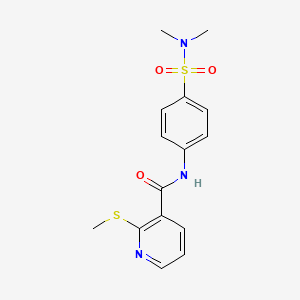

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
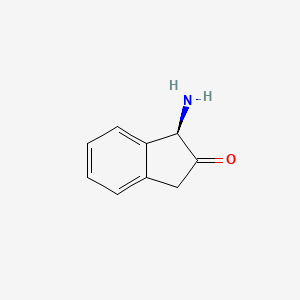
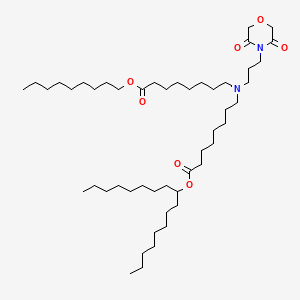
![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
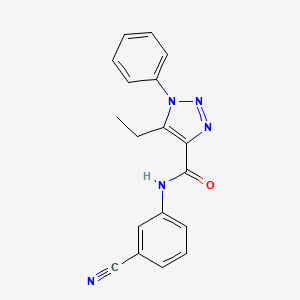
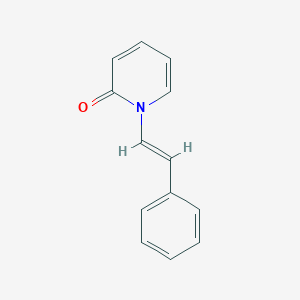
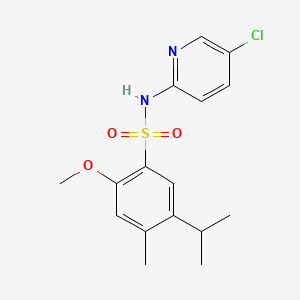
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
